Cashmeran

Catalog No.
S572186
CAS No.
33704-61-9
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cashmeran

CAS Number

33704-61-9

Product Name

Cashmeran

IUPAC Name

1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3

InChI Key

MIZGSAALSYARKU-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C

Synonyms

1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one; 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone; (±)-Cashmeran; DPMI;

Canonical SMILES

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C

Use in Fragrance Industry

Potential Endocrine-Disrupting Chemical

Expanding Floral Notes

Versatility in Creating Various Perfume Profiles

Enhancing Amber Notes

Cashmeran, chemically known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is an alicyclic ketone with the molecular formula C14H22O and a molecular weight of 206 g/mol. At room temperature, it appears as a white solid with a melting point of approximately 27 °C and a boiling point reported at 256 °C, although decomposition may occur at lower temperatures around 220 °C . This compound is characterized by its unique olfactory profile, which combines floral, fruity, musky, and woody notes, often described as having a "cashmere-like" warmth and smoothness .

Cashmeran was discovered in the 1970s by researchers at International Flavors and Fragrances during efforts to explore inexpensive chemical transformations from specific organic structures. Its complex scent profile makes it a valuable ingredient in perfumery, where it is primarily used to enhance floral notes and create rich, warm fragrances .

Cashmeran doesn't have a known biological function or mechanism of action relevant to scientific research. Its primary application is in perfumery, where it interacts with other fragrance molecules to create a specific olfactory profile.

While Cashmeran is generally considered safe for use in cosmetics and fragrances at regulated levels, some potential hazards exist:

  • Skin irritation: Cashmeran's hydrophobic nature can cause skin irritation in some individuals, particularly at high concentrations [].
  • Environmental impact: Due to its stability and low water solubility, Cashmeran may persist in the environment if released improperly [].

Cashmeran exhibits minimal biological activity relevant to pharmacology. It is classified as a slight skin irritant and an eye irritant, with potential for allergic reactions in sensitive individuals . Environmental studies indicate that Cashmeran has a low bioaccumulation potential and does not exhibit persistent toxicity characteristics typical of some polycyclic musks. Its environmental hazard classification suggests it poses limited risk to aquatic life when used within regulated limits .

Cashmeran is primarily utilized in the fragrance industry due to its distinctive scent profile. Its applications include:

  • Perfumery: Enhances floral notes and adds depth to various fragrance compositions.
  • Cosmetics: Incorporated into products for its pleasant aroma.
  • Household Products: Used in air fresheners and cleaning products for its lasting scent.

Its ability to blend well with other fragrance components makes it versatile for creating complex olfactory profiles .

Research on Cashmeran's interactions typically focuses on its blending capabilities with other fragrance ingredients. It is noted for enhancing floral and amber notes while providing a musky undertone that complements woody fragrances. Studies suggest that Cashmeran works synergistically with compounds like Timbersilk and Iso Eugenol to create appealing scent combinations .

Moreover, ongoing assessments are evaluating its potential as an endocrine-disrupting chemical through various environmental and toxicological studies .

Several compounds share structural or functional similarities with Cashmeran. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey CharacteristicsUnique Features
Musk IndanoneC14H22OSimilar scent profile; used in fragrancesOften confused with Cashmeran but lacks complexity
AmbroxanC13H18OMarine scent; used in high-end perfumesKnown for its longevity and unique marine notes
GalaxolideC17H24OSweet musk scent; widely usedBelongs to polycyclic musk group; higher usage levels
Iso E SuperC12H18OWoody, amber-like scent; versatileKnown for its ability to enhance other scents
HedioneC12H20O3Jasmine-like scent; enhances floral compositionsDistinctive jasmine note; often used in high concentrations

Cashmeran stands out due to its unique combination of floral-fruity muskiness alongside woody elements, making it distinct from traditional musk compounds which typically focus on singular musk profiles .

Physical Description

PelletsLargeCrystals

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 1543 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 1543 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1539 of 1543 companies with hazard statement code(s):;
H315 (94.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (94.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

33704-61-9

Wikipedia

Dihydro pentamethylindanone

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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